Cinnarizine is a synthetic piperazine derivative belonging to the class of calcium channel blockers. [, ] Its primary role in scientific research is as a pharmacological tool for investigating calcium-dependent processes, particularly in relation to smooth muscle contraction and neurotransmission. [, ] Cinnarizine has garnered significant interest in scientific research due to its diverse pharmacological activities, including its effects on vascular tone, neuronal excitability, and inflammatory responses. [, , ]
Synthesis Analysis
A detailed description of cinnarizine synthesis can be found in the paper titled "(E)-1-[Bis-(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride(flunarizine)の脳循環に対する作用について". [] While this paper focuses on flunarizine, a close derivative of cinnarizine, it provides valuable insights into the synthesis process of similar piperazine derivatives.
Molecular Structure Analysis
Cinnarizine's chemical structure consists of a piperazine ring substituted with a diphenylmethyl group at the 1-position and a cinnamyl group at the 4-position. [] This structure contributes to its lipophilic nature and ability to interact with biological membranes. [, ]
Mechanism of Action
Cinnarizine exerts its effects primarily by blocking voltage-gated calcium channels, primarily of the L-type. [, ] This action inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle and modulation of neuronal activity. [, , ] While cinnarizine exhibits antihistaminic properties, its anti-allergic effects are primarily attributed to its antagonism of allergic mediators like histamine and leukotriene D4, rather than interference with their release. []
Physical and Chemical Properties Analysis
Cinnarizine is a white to slightly yellow, crystalline powder. [] It is poorly soluble in water but exhibits good solubility in organic solvents such as oleic acid and linoleic acid. [] This poor aqueous solubility often poses challenges for its formulation and oral bioavailability. [, ]
Applications
Visceral Nociception and Inflammation: Studies have demonstrated that cinnarizine possesses antinociceptive and anti-inflammatory properties, potentially mediated through adenosine receptors and ATP-sensitive potassium channels. []
Cerebral Hypoxia/Ischemia: Research suggests that cinnarizine exhibits protective effects against cerebral hypoxia and ischemia, possibly by modulating the effects of endothelin-1. []
Immune Response Modulation: Studies have shown that cinnarizine can influence the immune response in experimental models, impacting both humoral and cell-mediated immunity. []
Supersaturation and Precipitation Inhibition: Cinnarizine, due to its weak base nature, is prone to precipitation in the gastrointestinal tract, impacting its absorption. Research focuses on understanding this phenomenon and developing strategies to enhance its solubility and bioavailability. [, , ]
Central Nervous System Oxygen Toxicity: Cinnarizine has been investigated for its potential to modify the effects of central nervous system oxygen toxicity, a crucial aspect for diving medicine. []
Future Directions
Further exploration of cinnarizine's role in neurodegenerative disorders: Given its calcium channel blocking and neuroprotective properties, investigating its potential therapeutic benefits in conditions like Alzheimer's and Parkinson's disease warrants further investigation. []
Developing novel drug delivery systems to enhance its bioavailability: Addressing cinnarizine's limitations in solubility and absorption through innovative formulation strategies, such as solid dispersions, nanocapsules, and lipid-based formulations, is a promising avenue for research. [, , ]
Investigating its potential in combination therapies: Exploring the synergistic effects of cinnarizine with other therapeutic agents, particularly in areas like pain management and migraine prophylaxis, holds promise for improving treatment outcomes. [, ]
Related Compounds
Flunarizine
Compound Description: Flunarizine, chemically known as (E)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine, is a diphenylmethylpiperazine derivative and a calcium channel blocker. [] It is closely related to Cinnarizine and shares a similar pharmacological profile. Flunarizine is primarily used in the prophylaxis of migraine and the treatment of vestibular disorders.
Relevance: Flunarizine is a difluoro derivative of Cinnarizine. [, ] It exhibits a longer duration of action and a slower onset compared to Cinnarizine in animal models of epilepsy. [, ] Both Flunarizine and Cinnarizine display anticonvulsive properties, particularly against maximal metrazol seizures (MMS) in rats and maximal electroshock seizures (MES) in mice. [, ] Similar to Cinnarizine, Flunarizine demonstrates selective blocking activity against tonic extension of hind paws in the MMS model. []
Nifedipine
Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [, ]
Tranilast
Compound Description: Tranilast is a potent, orally active anti-allergic agent. []
Relevance: Similar to Nifedipine, Tranilast is used as a comparative drug in studies examining the anti-allergic activity and mechanisms of Cinnarizine. [] While both Tranilast and Cinnarizine protect against fatal systemic anaphylactic shock and reduce severe respiratory disorders in guinea pigs passively sensitized with IgE antibody, they differ in their mechanisms of action. [] Unlike Cinnarizine, Tranilast inhibits antigen-induced and calcium ionophore A23187-induced release of histamine and SRS-A from sensitized lung tissues. [] Additionally, Tranilast does not affect calcium-induced contractions in potassium-depolarized tracheal smooth muscle, suggesting a different mechanism of action compared to Cinnarizine. []
Scopolamine
Compound Description: Scopolamine, also known as hyoscine, is a medication used to treat motion sickness and postoperative nausea and vomiting. [, ]
Relevance: Scopolamine is often compared to Cinnarizine in the context of motion sickness prevention. [, ] While both drugs effectively reduce motion sickness symptoms, they differ in their side effect profiles and administration routes. [, ] Transdermal scopolamine is generally preferred over oral cinnarizine due to its higher efficacy, lower rate of adverse reactions, and convenience. []
Betahistine
Compound Description: Betahistine is a histamine analogue used to treat Ménière's disease, a disorder of the inner ear that can cause vertigo, tinnitus, and hearing loss. []
Relevance: Betahistine serves as a comparator to Cinnarizine in studies evaluating their effectiveness in managing peripheral vestibular disorders. [] While both drugs are used for similar indications, clinical trials suggest that a fixed combination of cinnarizine/dimenhydrinate may be more effective than betahistine in reducing vertigo intensity and improving concomitant symptoms after four weeks of treatment. []
Dimenhydrinate
Compound Description: Dimenhydrinate is an over-the-counter antihistamine used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. [, ]
Topiramate
Compound Description: Topiramate is an anticonvulsant medication used to treat epilepsy and prevent migraines. []
Ginkgo Biloba
Compound Description: Ginkgo biloba is a herbal supplement derived from the leaves of the Ginkgo biloba tree. It is often used to improve memory and cognitive function. []
Relevance: Ginkgo biloba is investigated alongside Cinnarizine for its potential in reducing tinnitus intensity. [] While both treatments demonstrate a significant reduction in tinnitus severity after two months, Ginkgo biloba also significantly improves the adverse changes in quality of life associated with tinnitus, unlike Cinnarizine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 424,174 is an inhibitor of stimulus-coupled IL-1β post-translational processing. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM. CP 424,174 inhibits ATP-induced IL-1α and IL-1β production in LPS-primed mouse peritoneal macrophages (ED50s = 15 and 14 mg/kg, respectively). CP-424174 is a cytokine release inhibitory drug (CRID) (IC50 = 210 nM). CP-424174 inhibits the post-translational processing and secretion of IL-1b in response to LPS and ATP in human monocytes.
Compound 43 TAO kinase inhibitor is an ATP-competitive inhibitor of the thousand-and-one amino acid kinases TAOK1 and TAOK2 (IC50s = 11 and 15 nM, respectively). It is selective for TAOK1 and TAOK2 over 62 kinases in a panel, but does inhibit TAOK3 by 87% and seven additional kinases by 21-52%. Compound 43 TAO kinase inhibitor inhibits proliferation of SK-BR-3, BT-549, and MCF-7 cells by 94, 82, and 46%, respectively, at a concentration of 10 µM. It reduces tau phosphorylation by TAOK2 at residues S262/S356 and S202/T205/S208 when used at concentrations ranging from 5 to 60 µM in a kinase assay and at residues S202/T205/S208 when used at concentrations of 5, 10, and 30 µM in HEK293 cells. Compound 43 TAO kinase inhibitor reduces tau phosphorylation of residues T123 and T427, which are phosphorylated by TAOK1 and TAOK2 in vitro and have been identified in tangles in Alzheimer’s disease brain tissue. It also reduces tau phosphorylation in cortical neurons in a transgenic mouse model of tauopathy and in induced pluripotent stem cell-derived neurons from patients with frontotemporal lobar degeneration. CP 43 is a potent TAOK inhibitor.
Potent and selective inhibitor of NLRP3, reducing interleukin-1β (IL-1β) production in vivo and attenuating the severity of experimental autoimmune encephalomyelitis (EAE) CP-456773, also known as MCC950 and CRID3, is a potent and selective cytokine release inhibitor and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases. CP-456773 inhibits interleukin 1β (IL-1β) secretion and caspase 1 processing. MCC950 blocked canonical and noncanonical NLRP3 activation at nanomolar concentrations. MCC950 specifically inhibited activation of NLRP3 but not the AIM2, NLRC4 or NLRP1 inflammasomes. MCC950 reduced interleukin-1β (IL-1β) production in vivo and attenuated the severity of experimental autoimmune encephalomyelitis (EAE), a disease model of multiple sclerosis. MCC950 is a potential therapeutic for NLRP3-associated syndromes, including autoinflammatory and autoimmune diseases, and a tool for further study of the NLRP3 inflammasome in human health and disease.